A-1165442

Description

Properties

IUPAC Name |

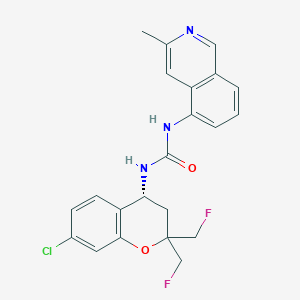

1-[(4R)-7-chloro-2,2-bis(fluoromethyl)-3,4-dihydrochromen-4-yl]-3-(3-methylisoquinolin-5-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClF2N3O2/c1-13-7-17-14(10-26-13)3-2-4-18(17)27-21(29)28-19-9-22(11-24,12-25)30-20-8-15(23)5-6-16(19)20/h2-8,10,19H,9,11-12H2,1H3,(H2,27,28,29)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJJGAJAUECQWSZ-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=C2NC(=O)NC3CC(OC4=C3C=CC(=C4)Cl)(CF)CF)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=CC=C2NC(=O)N[C@@H]3CC(OC4=C3C=CC(=C4)Cl)(CF)CF)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClF2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A-1165442: A Selective, Temperature-Neutral TRPV1 Antagonist for Analgesia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a key integrator of noxious stimuli, including heat, acid, and capsaicin, the pungent component of chili peppers. Its activation on sensory neurons plays a crucial role in the generation of pain signals. Consequently, TRPV1 has emerged as a promising therapeutic target for the development of novel analgesics. A-1165442 is a potent, selective, and orally bioavailable antagonist of the human TRPV1 receptor. A significant advancement in its development is its "temperature-neutral" profile, mitigating the hyperthermia observed with first-generation TRPV1 antagonists. This whitepaper provides a comprehensive technical overview of this compound, including its mechanism of action, pharmacological data, and detailed experimental methodologies, intended for researchers and professionals in the field of drug discovery and development.

Introduction

The TRPV1 ion channel is a well-validated target in pain pathways, being expressed predominantly in nociceptive sensory neurons.[1][2] Its activation leads to the influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the initiation of an action potential that is transmitted to the central nervous system, ultimately perceived as pain.[3] The discovery of TRPV1 antagonists has been a major focus of analgesic drug development. However, a significant hurdle for early-generation antagonists was the on-target side effect of hyperthermia, limiting their clinical utility.[4]

This compound, developed by AbbVie, represents a significant step forward in this class of compounds.[4] It is a potent and competitive antagonist of capsaicin-induced TRPV1 activation.[5][6] Crucially, it only partially blocks acid-evoked responses and does not significantly alter core body temperature in preclinical models, a characteristic attributed to its specific interaction with the proton activation mode of the channel.[2][4][5] This unique profile suggests a more favorable therapeutic window for the treatment of various pain states, including osteoarthritis pain.[4][5]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its in vitro and in vivo activities.

Table 1: In Vitro Activity of this compound

| Parameter | Species | Assay | Value | Reference |

| IC50 | Human | Capsaicin-induced Ca2+ flux (FLIPR) | 9 nM | [5][6] |

| pIC50 | Human | Channel blocker | 8.1 | [7] |

| Acid-Evoked Response Blockade | Human | - | 62% at 30 µM | [5][6] |

| Acid-Evoked Response Blockade | Rat | - | 14.4% | [2] |

Table 2: In Vivo Efficacy of this compound

| Model | Species | Endpoint | ED50 | Reference |

| Capsaicin-induced nocifensive behaviors | Rat | Prevention of behaviors | 9.5 µmol/kg (p.o.) | [5] |

| Osteoarthritis pain | Rodent | Increased grip force | 35 µmol/kg (single dose, 1h post-dosing) | [5] |

Table 3: Selectivity Profile of this compound

| Target | Selectivity | Reference |

| TRPA1, TRPM8, TRPV2, TRPV3 | >100-fold | [5][6] |

| P2X2/3, Cav2.2, Nav channels, KCNQ2/3 | >100-fold | [5][6] |

| Broad panel of 74 receptors, ion channels, and enzymes (CEREP) | Minimal cross-reactivity at 10 µM | [5][6] |

Signaling Pathways and Experimental Workflows

Visual representations of the TRPV1 signaling pathway and the experimental workflows used to characterize this compound are provided below using Graphviz.

TRPV1 Signaling Pathway

The following diagram illustrates the activation of the TRPV1 channel by various stimuli and the subsequent downstream signaling cascade leading to the perception of pain. This compound acts by blocking this channel.

References

- 1. Understanding diverse TRPV1 signaling – an update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Discovery of (R)-1-(7-chloro-2,2-bis(fluoromethyl)chroman-4-yl)-3-(3-methylisoquinolin-5-yl)urea (this compound): a temperature-neutral transient receptor potential vanilloid-1 (TRPV1) antagonist with analgesic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

A-1165442: An In-depth Technical Guide on its Temperature-Neutral Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-1165442 is a potent, selective, and orally bioavailable antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. A key feature that distinguishes this compound from first-generation TRPV1 antagonists is its temperature-neutral profile, mitigating the risk of hyperthermia, a significant side effect that has hampered the clinical development of other compounds in this class. This technical guide provides a comprehensive overview of the core temperature-neutral properties of this compound, detailing its mechanism of action, relevant quantitative data, and the experimental protocols used for its characterization.

Introduction

The TRPV1 channel, a non-selective cation channel, is a well-established integrator of noxious stimuli, including heat, capsaicin, and protons (acidic conditions)[1]. Its role in pain and neurogenic inflammation has made it an attractive target for the development of novel analgesics[1]. However, the clinical progression of many TRPV1 antagonists has been impeded by the on-target side effect of hyperthermia[2]. This is believed to be caused by the blockade of tonically active TRPV1 channels in the viscera that contribute to the regulation of core body temperature[2][3].

This compound emerged from a structure-activity relationship (SAR) program aimed at identifying TRPV1 antagonists devoid of this hyperthermic effect. Its unique pharmacological profile, characterized by potent inhibition of capsaicin-induced activation while only partially blocking acid-evoked responses, is central to its temperature-neutral properties[4][5]. This "modality-selective" or "acid-sparring" mechanism is a critical area of investigation for the development of safer and more effective TRPV1-targeted therapeutics.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound and relevant comparative compounds.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Species | Value | Reference |

| TRPV1 Antagonism | |||

| IC50 (Capsaicin-induced Ca2+ flux) | Human | 9 nM | [4] |

| Blockade of Acid-Evoked Response (pH 5.0) | Human | 62% at 30 µM | [4] |

| Selectivity | |||

| TRPA1, TRPM8, TRPV2, TRPV3 | - | >100-fold | [4] |

| P2X2/3, Cav2.2, Nav channels, KCNQ2/3 | - | >100-fold | [4] |

Table 2: In Vivo Efficacy and Body Temperature Effects of this compound

| Model | Species | Endpoint | This compound ED50 / Dose | Change in Core Body Temperature | Comparative Compound | Change in Core Body Temperature (Comparative) | Reference |

| Capsaicin-induced Nocifensive Behaviors | Rat | - | 9.5 µmol/kg (oral) | No significant change | - | - | [4] |

| Osteoarthritis Pain (Grip Force) | Rat | - | 35 µmol/kg (oral, single dose) | No significant change | A-1106625 | ~1°C increase | |

| Core Body Temperature | Rat | Telemetry | Up to ~8.5-fold higher than capsaicin blocking IC50 | No significant change | A-1106625 | Induces hyperthermia | |

| Core Body Temperature | Dog | Telemetry | 100 µmol/kg (oral) | Temperature-neutral profile maintained | - | - | [4] |

Mechanism of Temperature-Neutrality: Modality-Selective Antagonism

The temperature-neutral profile of this compound is attributed to its modality-selective inhibition of the TRPV1 channel. Unlike first-generation antagonists that block all modes of TRPV1 activation (capsaicin, heat, and acid), this compound exhibits a weaker effect on proton-mediated activation.

It is hypothesized that tonic activation of TRPV1 channels by endogenous ligands and/or protons in visceral afferent nerves plays a crucial role in maintaining normal body temperature[2][3]. Complete blockade of this tonic activity by non-selective antagonists is thought to disrupt this homeostatic mechanism, leading to hyperthermia[2]. By "sparing" the acid-sensing function of TRPV1, this compound is believed to avoid this disruption, thus maintaining a neutral effect on core body temperature.

Recent studies suggest that the interaction of modality-selective antagonists with TRPV1 is pH-dependent. At a pH of 5.5, this compound was found to be equipotent in blocking both acid- and capsaicin-evoked responses. However, its potency to inhibit acid-evoked responses was reduced at a pH of 5.0 or lower[4]. This suggests a complex interaction with the channel's proton-sensing domains.

Figure 1: Simplified signaling pathway of TRPV1 activation and modality-selective inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro TRPV1 Antagonist Activity Assay (FLIPR-based Calcium Flux)

This assay is used to determine the potency of compounds in blocking capsaicin-induced TRPV1 activation by measuring changes in intracellular calcium concentration.

Materials:

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human TRPV1.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and a selection agent (e.g., G418).

-

Plates: 384-well black-walled, clear-bottom microplates, poly-D-lysine coated.

-

Calcium Indicator Dye: FLIPR Calcium 5 Assay Kit (or similar Fluo-4 based dye).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Agonist: Capsaicin.

-

Test Compound: this compound.

-

Instrumentation: FLIPR® Tetra or similar fluorescence imaging plate reader.

Procedure:

-

Cell Plating: Seed HEK293-hTRPV1 cells into 384-well plates at a density of 7,500-10,000 cells per well and incubate for 24 hours.

-

Dye Loading: Remove the culture medium and add 20 µL of HBSS/HEPES containing the Calcium 5 dye to each well. Incubate the plate for 1 hour at 37°C to allow for dye loading.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Antagonist Pre-incubation: Add the diluted this compound to the cell plate and incubate for 15 minutes at room temperature.

-

Agonist Addition and Measurement: Place the plate in the FLIPR instrument. Add an EC80 concentration of capsaicin to each well. Measure the change in fluorescence from baseline over a 60-second period (Excitation: 470-495 nm; Emission: 515-575 nm).

-

Data Analysis: The antagonist activity is determined by the inhibition of the capsaicin-induced fluorescence signal. IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

Figure 2: Experimental workflow for the in vitro FLIPR-based calcium flux assay.

In Vivo Core Body Temperature Measurement (Rat Telemetry)

This protocol describes the continuous monitoring of core body temperature in conscious, freely moving rats following the administration of a test compound.

Materials:

-

Animals: Male Sprague-Dawley rats.

-

Telemetry System: Implantable telemetry transmitters (e.g., from Data Sciences International) and corresponding receivers.

-

Surgical Tools: Standard surgical kit for small animal surgery.

-

Anesthesia: Isoflurane or other suitable anesthetic.

-

Analgesia: Buprenorphine or other appropriate analgesic.

-

Test Compound: this compound.

-

Vehicle: Appropriate vehicle for oral administration.

Procedure:

-

Telemetry Transmitter Implantation:

-

Anesthetize the rat using isoflurane.

-

Aseptically perform a midline laparotomy to expose the abdominal cavity.

-

Implant the sterile telemetry transmitter into the peritoneal cavity.

-

Suture the muscle and skin layers.

-

Administer post-operative analgesia and allow the animal to recover for at least one week.

-

-

Acclimation: House the rats individually in cages placed on the telemetry receivers for at least 24 hours before the study to allow for acclimation and collection of baseline temperature data.

-

Dosing: Administer this compound or vehicle orally at the desired dose.

-

Data Acquisition: Record core body temperature and locomotor activity continuously in 5-minute intervals for the duration of the study using the telemetry system software.

-

Data Analysis: Average the temperature data over specified time intervals (e.g., 15 minutes, 1 hour). Compare the change in core body temperature in the this compound-treated group to the vehicle-treated group.

Figure 3: Experimental workflow for in vivo core body temperature measurement using telemetry in rats.

Conclusion

This compound represents a significant advancement in the development of TRPV1 antagonists. Its temperature-neutral profile, attributed to its modality-selective mechanism of action, addresses a key safety concern that has limited the therapeutic potential of this drug class. The data and protocols presented in this guide provide a comprehensive technical resource for researchers and drug development professionals working on TRPV1 and the development of novel analgesics. Further investigation into the molecular basis of modality-selective antagonism will be crucial for the rational design of future generations of temperature-neutral TRPV1 inhibitors.

References

- 1. A Molecular Basis for the Inhibition of Transient Receptor Potential Vanilloid Type 1 by Gomisin A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of the TRPV1 antagonist ABT-102 on body temperature in healthy volunteers: pharmacokinetic/pharmacodynamic analysis of three phase 1 trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TRPV1 drugs alter core body temperature via central projections of primary afferent sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pH-dependent modulation of TRPV1 by modality-selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Surgical Implantation of Temperature Telemetric Monitoring System in Mouse Model: A Surgical Procedure to Implant Temperature Telemetric Device to Measure Mouse Core Body Temperature [jove.com]

Preclinical Research on A-1165442 for Pain: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A-1165442 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in nociceptive signaling. Preclinical research has demonstrated its efficacy in rodent models of inflammatory and osteoarthritis-related pain. This compound distinguishes itself from first-generation TRPV1 antagonists by being "temperature-neutral," meaning it does not induce hyperthermia, a significant side effect that has hampered the clinical development of other compounds in this class. This is attributed to its partial and incomplete blockade of acid-evoked TRPV1 activation. This guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and available experimental protocols.

Core Mechanism of Action: TRPV1 Antagonism

This compound exerts its analgesic effects by acting as a competitive antagonist at the TRPV1 receptor. TRPV1, also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed in primary sensory neurons. It functions as a polymodal integrator of noxious stimuli, including heat, protons (low pH), and pungent compounds like capsaicin from chili peppers.[1][2] Activation of TRPV1 leads to an influx of cations, primarily Ca2+ and Na+, causing depolarization of the neuron and the initiation of a pain signal that is transmitted to the central nervous system.[3]

Inflammatory mediators can sensitize TRPV1 channels, lowering their activation threshold and contributing to hyperalgesia (an increased sensitivity to pain). This sensitization is often mediated by intracellular signaling cascades involving protein kinase A (PKA) and protein kinase C (PKC).[1][4][5] By blocking the activation of TRPV1, this compound effectively inhibits the initial step in this pain signaling pathway.

A key feature of this compound is its differentiated profile compared to first-generation TRPV1 antagonists. While it potently blocks capsaicin-induced activation, it only partially inhibits acid (proton)-evoked responses.[6] This incomplete blockade of the proton-sensing function of TRPV1 is believed to be the reason for its lack of hyperthermic side effects.[7]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Species | Value | Notes |

| IC50 (Capsaicin-induced) | Human | 9 nM | Competitive antagonism at recombinant human TRPV1.[6] |

| IC50 (Capsaicin-induced) | Rat | 35 nM | |

| Acid-Evoked Response Blockade | Human | 62% at 30 μM | Incomplete blockade.[6] |

| Selectivity | Various | >100-fold | Over other TRP channels (TRPA1, TRPM8, TRPV2, TRPV3) and other receptors in sensory neurons (P2X2/3, Cav2.2, Nav channels, KCNQ2/3).[6] |

Table 2: In Vivo Efficacy of this compound in Rodent Pain Models

| Pain Model | Species | Endpoint | ED50 | Corresponding Plasma Concentration |

| Capsaicin-Induced Nocifensive Behaviors | Rat | Prevention of nocifensive behaviors | 9.5 μmol/kg (oral) | 420 ng/mL (970 nM)[8] |

| Osteoarthritis Pain | Rat | Grip Force | 35 μmol/kg (oral, single dose, 1h post-dosing) | Not Reported[8] |

Table 3: Pharmacokinetic Parameters of this compound (Data Not Available)

| Parameter | Species (Rat) | Species (Dog) |

| Cmax | Not Reported | Not Reported |

| Tmax | Not Reported | Not Reported |

| t1/2 (half-life) | Not Reported | Not Reported |

| Bioavailability (F) | Not Reported | Not Reported |

Note: While described as having a "favorable pharmacokinetic profile," specific quantitative parameters for Cmax, Tmax, half-life, and bioavailability in preclinical species have not been located in the publicly available literature.

Experimental Protocols

MIA-Induced Osteoarthritis Pain Model (Rat)

This model is a widely used and translatable model for studying osteoarthritis pain.[9]

-

Induction: A single intra-articular injection of monosodium iodoacetate (MIA) into the knee joint of the rat.[10][11] MIA is a metabolic inhibitor that disrupts glycolysis in chondrocytes, leading to their death and subsequent cartilage degeneration, mimicking the pathological changes seen in human osteoarthritis.[10] Doses typically range from 0.2 mg to 3 mg per rat.[3][11]

-

Pain Assessment: Pain-related behaviors are assessed at various time points after MIA injection. The pain in this model has a biphasic pattern, with an early inflammatory phase and a later, more chronic phase.[9]

-

Grip Strength: As used in the this compound studies, this assesses the animal's willingness to bear weight on the affected limb. A decrease in grip strength is indicative of pain.[8]

-

Weight-Bearing Deficit: Measured using an incapacitance tester or a dynamic weight-bearing system, this quantifies the distribution of weight between the hind limbs.[9]

-

Mechanical Allodynia: Assessed using von Frey filaments to determine the paw withdrawal threshold to a non-noxious mechanical stimulus.[3]

-

-

This compound Administration: In the reported studies, this compound was administered orally. The timing of administration relative to MIA injection and pain assessment is crucial for evaluating prophylactic or therapeutic effects.

Capsaicin-Induced Nocifensive Behaviors (Rat)

This is an acute model of neurogenic pain mediated by the activation of TRPV1.

-

Induction: A subcutaneous injection of capsaicin into the plantar surface of the rat's hind paw or into the orofacial region.[12][13] Doses can range from 0.25 µg to 500 µg depending on the site of injection and the specific behavioral endpoint.[13]

-

Pain Assessment: Immediately following capsaicin injection, rats exhibit characteristic nocifensive behaviors, which are quantified by an observer. These behaviors include:

-

This compound Administration: this compound is typically administered orally at a predetermined time before the capsaicin challenge to assess its ability to prevent the nocifensive response.

Grip Strength Assay (Rodent)

This assay is a non-invasive method to assess muscle strength, which can be an indirect measure of pain in limb-affecting models like osteoarthritis.[14][15]

-

Apparatus: A grip strength meter equipped with a horizontal bar or grid connected to a force transducer.[15]

-

Procedure:

-

The rodent is held by the tail and lowered towards the bar or grid.

-

The animal instinctively grasps the bar with its forelimbs.

-

The experimenter gently pulls the animal backward in a horizontal plane at a constant speed.

-

The peak force exerted by the animal before it releases its grip is recorded by the force transducer.[15][16]

-

Multiple trials are typically performed, and the average or maximum force is used for analysis.

-

Visualizations: Signaling Pathways and Experimental Workflows

TRPV1 Signaling Pathway in Nociception

Experimental Workflow: MIA-Induced Osteoarthritis Pain Model

Logical Relationship: this compound's Temperature-Neutral Profile

Preclinical Safety and Toxicology

Specific preclinical safety and toxicology data for this compound are not extensively available in the public domain. However, for the class of TRPV1 antagonists, the primary safety concern identified in preclinical and clinical studies has been the induction of hyperthermia.[17][18] this compound was specifically designed to mitigate this risk and has been shown to be temperature-neutral in rats and dogs.[8]

General preclinical toxicology studies for a new chemical entity would typically include:

-

In vitro safety pharmacology: Assessing effects on a panel of receptors and ion channels to identify potential off-target activities. This compound showed minimal cross-reactivity in a broad screening panel.[6]

-

In vivo safety pharmacology: Evaluating effects on vital functions, such as cardiovascular, respiratory, and central nervous system function.

-

Acute and repeat-dose toxicity studies: Conducted in at least two species (one rodent, one non-rodent) to identify target organs of toxicity and establish a no-observed-adverse-effect level (NOAEL).

Without specific data for this compound, a comprehensive assessment of its preclinical safety profile beyond its thermoregulatory effects cannot be provided.

Conclusion and Future Directions

This compound represents a significant advancement in the development of TRPV1 antagonists for the treatment of pain. Its potent analgesic effects in preclinical models of inflammatory and osteoarthritis pain, combined with its innovative temperature-neutral profile, make it a promising candidate for further development. The lack of hyperthermia, a major hurdle for previous TRPV1 antagonists, suggests a potentially wider therapeutic window.

Future preclinical research should aim to further characterize the efficacy of this compound in a broader range of pain models, including neuropathic pain. A more detailed elucidation of its pharmacokinetic and metabolic profile across different species is also warranted. Finally, comprehensive preclinical safety and toxicology studies are essential to support its potential transition into clinical trials. The unique mechanism underlying its temperature-neutrality provides a valuable lesson for the future design of safe and effective TRPV1-targeted analgesics.

References

- 1. Therapeutic targeting of TRPV1 by resiniferatoxin, from preclinical studies to clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TRPV1: A Potential Drug Target for Treating Various Diseases | MDPI [mdpi.com]

- 3. A rat model of knee osteoarthritis suitable for electroacupuncture study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Clinical and Preclinical Experience with TRPV1 Antagonists as Potential Analgesic Agents | Basicmedical Key [basicmedicalkey.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Pathological Characteristics of Monosodium Iodoacetate-Induced Osteoarthritis in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Grip strength test [bioseb.com]

- 10. Induction of osteoarthritis by injecting monosodium iodoacetate into the patellofemoral joint of an experimental rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Induction of osteoarthritis by injecting monosodium iodoacetate into the patellofemoral joint of an experimental rat model | PLOS One [journals.plos.org]

- 12. researchgate.net [researchgate.net]

- 13. The orofacial capsaicin test in rats: effects of different capsaicin concentrations and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. maze.conductscience.com [maze.conductscience.com]

- 15. scantox.com [scantox.com]

- 16. Decreased grip strength, muscle pain, and atrophy occur in rats following long‐term exposure to excessive repetitive motion - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The TRPV1 receptor: target of toxicants and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of A-1165442: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological profile of A-1165442, a potent, competitive, and orally bioavailable antagonist of the Transient Receptor Potential Vanilloid-1 (TRPV1) channel. Developed by AbbVie, Inc., this compound has demonstrated significant analgesic efficacy in preclinical models of osteoarthritis pain. A key feature of this compound is its "temperature-neutral" profile, distinguishing it from first-generation TRPV1 antagonists that were often associated with hyperthermia.

Core Pharmacological Attributes

This compound is a selective blocker of the TRPV1 ion channel, a critical molecular transducer for noxious stimuli, including heat, acid, and capsaicin, the pungent component of chili peppers.[1][2] By competitively antagonizing this channel, this compound effectively mitigates pain signaling at the peripheral nociceptor level.[3]

Mechanism of Action

This compound functions as a direct channel blocker of the TRPV1 receptor. It exhibits potent, competitive antagonism against capsaicin-evoked activation of human TRPV1. A distinguishing characteristic is its incomplete blockade of acid-evoked responses, a feature that is believed to contribute to its lack of effect on core body temperature. Unlike earlier TRPV1 antagonists that inhibited all modes of activation and induced hyperthermia, this compound's modality-selective inhibition allows it to produce analgesia without this adverse effect.

In Vitro Profile: Potency and Selectivity

The in vitro activity of this compound has been characterized through various cellular assays, demonstrating high potency for its target and excellent selectivity against other related ion channels and receptors.

| Parameter | Species | Value | Assay Type |

| IC₅₀ | Human | 9 nM | Capsaicin-induced calcium flux (FLIPR) |

| Acid-Evoked Response | Human | 62% block at 30 µM | Electrophysiology |

| Selectivity | - | >100-fold | Against TRPA1, TRPM8, TRPV2, TRPV3 |

| Cross-Reactivity | - | Minimal | Against a panel of 74 receptors, ion channels, and enzymes at 10 µM |

In Vivo Profile: Efficacy and Safety

Preclinical studies in rodent models have confirmed the analgesic efficacy of this compound, particularly in the context of chronic inflammatory pain associated with osteoarthritis.

| Parameter | Species | ED₅₀ | Model / Endpoint |

| Analgesia | Rat | 9.5 µmol/kg (oral) | Capsaicin-induced nocifensive behaviors |

| Analgesia | Rat | 35 µmol/kg (oral) | Grip force (Osteoarthritis model) |

| Body Temperature | Rat, Dog | No significant change | Core body temperature monitoring |

Note: Repeated dosing of this compound has been shown to increase its analgesic potency.

Pharmacokinetic Profile

While detailed quantitative pharmacokinetic parameters such as Cmax, Tmax, and half-life are not publicly available, this compound is consistently described as having a favorable pharmacokinetic profile and being orally available in preclinical species.

Signaling Pathway and Experimental Workflows

TRPV1 Pain Signaling Pathway

The following diagram illustrates the role of the TRPV1 channel in a nociceptive sensory neuron and the inhibitory action of this compound.

Experimental Workflow: In Vitro FLIPR Assay

This diagram outlines the typical workflow for assessing the potency of a TRPV1 antagonist using a Fluorometric Imaging Plate Reader (FLIPR).

References

- 1. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The TRPV1 receptor and nociception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Understanding diverse TRPV1 signaling – an update - PMC [pmc.ncbi.nlm.nih.gov]

A-1165442: A Technical Guide for Osteoarthritis Pain Studies in Rodents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of A-1165442, a potent and selective TRPV1 antagonist, for its application in rodent models of osteoarthritis (OA) pain. This document synthesizes available preclinical data, offering a core resource for researchers designing and interpreting studies with this compound.

Core Compound Properties and Mechanism of Action

This compound is a novel, orally bioavailable 1-(chroman-4-yl)urea derivative that acts as a competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1] Unlike first-generation TRPV1 antagonists, this compound is distinguished by its temperature-neutral profile, meaning it does not induce hyperthermia, a significant side effect that has limited the clinical development of other compounds in this class.[1][2]

The primary mechanism of action of this compound involves blocking the activation of the TRPV1 channel, a non-selective cation channel predominantly expressed on nociceptive sensory neurons.[3][4] In the context of osteoarthritis, inflammatory mediators and other noxious stimuli in the arthritic joint lead to the sensitization and activation of TRPV1, contributing to pain signaling.[2][4] By antagonizing this receptor, this compound effectively dampens the transmission of pain signals from the periphery to the central nervous system.[3]

Signaling Pathway of this compound in Nociceptive Neurons

Quantitative Data

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity

| Parameter | Species | Value | Assay | Reference |

| IC₅₀ | Human | 9 nM | Capsaicin-induced Ca²⁺ flux | [5] |

| Rat | 35.4 nM | Capsaicin-induced Ca²⁺ flux | [6] | |

| Selectivity | - | >100-fold vs. TRPA1, TRPM8, TRPV2, TRPV3 | Various functional assays | [5] |

| Acid-Evoked Response Blockade | Human | 62% at 30 µM | Acid-induced Ca²⁺ flux | [5] |

| Rat | 30% at 30 µM | Acid-induced Ca²⁺ flux | [6] |

Table 2: In Vivo Efficacy in Rat Models

| Model | Pain Assessment | Route | ED₅₀ | Time Point | Reference |

| Capsaicin-Induced Nocifensive Behavior | Behavioral Scoring | Oral | 9.5 µmol/kg | - | [5] |

| MIA-Induced Osteoarthritis | Hind Limb Grip Force | Oral | 35 µmol/kg | 1 hour post-dose | [5][6] |

Note: Specific quantitative data for this compound on weight-bearing deficit in the MIA-induced osteoarthritis model is not available in the public domain at the time of this review.

Table 3: Oral Pharmacokinetics in Rats

| Parameter | Value | Conditions | Reference |

| Cmax | Not specified | Not specified | [1][4] |

| Tmax | Not specified | Not specified | [1][4] |

| AUC | Not specified | Not specified | [1][4] |

| Half-life (t½) | Not specified | Not specified | [1][4] |

| Oral Bioavailability (F) | Favorable | Not specified | [1][4] |

Note: While described as having a "favorable pharmacokinetic profile," specific numerical values for key oral pharmacokinetic parameters in rats are not detailed in the currently available literature.

Experimental Protocols

This section outlines the detailed methodologies for key experiments involving this compound in rodent models of osteoarthritis pain.

Monosodium Iodoacetate (MIA)-Induced Osteoarthritis Model in Rats

This is a widely used model that chemically induces cartilage degradation and subsequent pain, mimicking aspects of human osteoarthritis.

Protocol:

-

Animal Model: Male Sprague-Dawley or Wistar rats (150-200g) are commonly used.

-

Anesthesia: Animals are briefly anesthetized using isoflurane (e.g., 2-3% in oxygen).

-

MIA Injection:

-

The knee of the hind limb is shaved and sterilized.

-

A single intra-articular injection of monosodium iodoacetate (MIA) is administered through the patellar ligament.

-

A typical effective dose is 2-3 mg of MIA dissolved in a small volume (e.g., 50 µL) of sterile saline.

-

The contralateral knee can be injected with saline to serve as a control.

-

-

Post-Injection Recovery: Animals are allowed to recover from anesthesia in a warmed cage before being returned to their home cages.

-

Pain Assessment: Pain-related behaviors are typically assessed at baseline (before MIA injection) and at various time points post-injection (e.g., daily for the first week, then weekly). The development of pain is usually established within the first few days and persists for several weeks.

Assessment of Osteoarthritis Pain

a) Hind Limb Grip Force Test: This test measures the functional strength of the hind limbs, which can be compromised due to pain.

Protocol:

-

Apparatus: A grip force meter equipped with a mesh grid.

-

Procedure:

-

The rat is held by the torso and allowed to grasp the grid with its hind paws.

-

The rat is then gently pulled backward in a horizontal plane until its grip is released.

-

The force at which the rat releases its grip is recorded.

-

Multiple measurements (e.g., 3-5) are taken and averaged for each animal at each time point.

-

-

Data Analysis: The grip force is often normalized to the animal's body weight. A reduction in grip force in the MIA-injected limb compared to baseline or the contralateral limb indicates pain.

b) Weight-Bearing Incapacitance Test: This method assesses the distribution of weight between the hind limbs, providing an objective measure of limb discomfort.

Protocol:

-

Apparatus: An incapacitance tester, which consists of two separate weight-bearing platforms, one for each hind limb.

-

Procedure:

-

The rat is placed in a chamber where its hind paws rest on the two separate platforms.

-

The weight placed on each hind limb is measured over a set period (e.g., 5 seconds).

-

Multiple readings are taken and averaged.

-

-

Data Analysis: The data is often expressed as the percentage of total weight borne by the injured limb or as the difference in weight between the two limbs. A shift in weight-bearing away from the MIA-injected limb indicates pain.

Administration of this compound

Protocol:

-

Formulation: this compound is formulated for oral administration (p.o.), typically as a suspension or solution in a suitable vehicle (e.g., 0.5% methylcellulose in water).

-

Dosing: The compound is administered via oral gavage at the desired doses (e.g., in µmol/kg).

-

Timing: For acute efficacy studies, this compound is typically administered a set time before pain assessment (e.g., 1 hour). For chronic studies, the compound would be administered daily over a specified period.

Experimental Workflow for Efficacy Testing

Conclusion

This compound is a promising TRPV1 antagonist with demonstrated analgesic efficacy in rodent models of pain, including a model of osteoarthritis. Its temperature-neutral profile makes it a particularly interesting candidate for further investigation. This guide provides a foundational understanding of its properties and the experimental context for its evaluation. Researchers are encouraged to consult the primary literature for further details and to tailor these protocols to their specific experimental needs.

References

The Temperature-Sparing Mechanism of A-1165442: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-1165442 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in nociceptive signaling. Unlike first-generation TRPV1 antagonists that were hindered by the on-target side effect of hyperthermia, this compound demonstrates a temperature-neutral profile. This desirable characteristic is attributed to its unique mechanism of action: a modality-selective antagonism that potently inhibits activation by capsaicin and heat while only partially blocking acid-evoked channel opening. This guide provides an in-depth technical overview of the temperature-sparing mechanism of this compound, presenting key preclinical data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows.

Core Mechanism: Modality-Selective Antagonism of TRPV1

The leading hypothesis for the hyperthermia induced by early TRPV1 antagonists is the blockade of tonically active TRPV1 channels in the central nervous system that contribute to basal body temperature regulation. This compound circumvents this by its differential inhibition of TRPV1 activation modalities. While it is a potent competitive antagonist of capsaicin-induced activation, it only partially inhibits the response to acidic stimuli (protons). This partial blockade of acid-evoked responses is believed to be the key to its temperature-neutral profile, allowing for a therapeutic window that separates analgesic efficacy from adverse thermoregulatory effects.

Quantitative Preclinical Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Type | Species | Agonist | IC50 / % Inhibition | Citation |

| TRPV1 | FLIPR (Ca2+ influx) | Human | Capsaicin | 9 nM | [1] |

| TRPV1 | FLIPR (Ca2+ influx) | Rat | Capsaicin | 35 nM | [1] |

| TRPV1 | FLIPR (Ca2+ influx) | Human | Acid (pH 5.0) | 62% inhibition at 30 µM | [1] |

| TRPV1 | FLIPR (Ca2+ influx) | Rat | Acid (pH 5.0) | Partial blockade | [1] |

| TRPA1, TRPM8, TRPV2, TRPV3 | Not Specified | Not Specified | Not Specified | >100-fold selectivity | [1] |

| P2X2/3, Cav2.2, Nav channels, KCNQ2/3 | Not Specified | Not Specified | Not Specified | >100-fold selectivity | [1] |

Table 2: In Vivo Efficacy and Thermoregulatory Profile of this compound

| Animal Model | Assay | Species | Administration | ED50 / Effect | Citation |

| Capsaicin-induced nocifensive behavior | Nocifensive behaviors (licking, flinching) | Rat | Oral | 9.5 µmol/kg | [1] |

| Monoiodoacetate (MIA)-induced osteoarthritis | Grip force | Rat | Oral | 35 µmol/kg (single dose) | [1] |

| Healthy | Core body temperature | Rat | Oral | No significant change | [1] |

| Healthy | Core body temperature | Dog | Oral | No significant change | [1] |

Signaling Pathways and Experimental Workflows

TRPV1 Signaling Pathway

The activation of the TRPV1 channel by various stimuli leads to an influx of cations, primarily Ca2+ and Na+, which depolarizes the neuron and initiates a downstream signaling cascade. Key kinases such as Protein Kinase A (PKA), Protein Kinase C (PKC), and Ca2+/calmodulin-dependent protein kinase II (CaMKII) are involved in the modulation and sensitization of the TRPV1 channel. This can lead to the activation of transcription factors like NF-κB, ultimately influencing gene expression related to inflammation and pain.

Caption: TRPV1 activation and downstream signaling.

Experimental Workflow: In Vitro FLIPR Assay

The Fluorometric Imaging Plate Reader (FLIPR) assay is a high-throughput method used to measure intracellular calcium changes, providing a functional readout of TRPV1 channel activity.

Caption: FLIPR assay for TRPV1 antagonist evaluation.

Experimental Workflow: In Vivo Core Body Temperature Monitoring

Telemetry is used to continuously monitor the core body temperature of conscious, freely moving animals to assess the thermoregulatory effects of a compound.

Caption: Telemetry for core body temperature monitoring.

Detailed Experimental Protocols

In Vitro FLIPR Assay for TRPV1 Antagonism

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing either human or rat TRPV1 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

-

Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 incubator.

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, 2 µM) in a buffered salt solution for 1 hour at 37°C.

-

Compound Addition: this compound or vehicle is added to the wells at various concentrations and incubated for 15 minutes at room temperature.

-

Agonist Stimulation and Measurement: The plate is placed in a FLIPR instrument. Baseline fluorescence is measured for 10-20 seconds, followed by the addition of an agonist (e.g., capsaicin at EC80 concentration or an acidic buffer to achieve pH 5.0). Fluorescence is then monitored for an additional 2-3 minutes.

-

Data Analysis: The increase in fluorescence intensity following agonist addition is calculated. For antagonists, the percentage inhibition of the agonist response is determined, and IC50 values are calculated using a four-parameter logistic equation.

In Vivo Capsaicin-Induced Nocifensive Behavior in Rats

-

Animals: Male Sprague-Dawley rats (200-250 g) are used.

-

Acclimation: Animals are acclimated to the testing environment for at least 30 minutes before the experiment.

-

Compound Administration: this compound or vehicle is administered orally at desired doses.

-

Capsaicin Challenge: At a specified time post-dose (e.g., 1 hour), a solution of capsaicin (e.g., 10 µg in 10 µL of saline/ethanol/Tween 80 vehicle) is injected into the plantar surface of one hind paw.

-

Behavioral Observation: Immediately following the capsaicin injection, the animal is placed in a clear observation chamber, and the cumulative time spent licking or flinching the injected paw is recorded for a period of 5 minutes.

-

Data Analysis: The nocifensive response time for each animal is recorded. The percentage inhibition of the nocifensive response by this compound compared to the vehicle group is calculated, and the ED50 is determined.

In Vivo Grip Force Assay in a Rat Model of Osteoarthritis

-

Model Induction: Osteoarthritis is induced in male Lewis rats by a single intra-articular injection of monoiodoacetate (MIA; e.g., 1 mg in 50 µL of saline) into one knee joint.

-

Compound Administration: this compound or vehicle is administered orally.

-

Grip Strength Measurement: At a set time after dosing (e.g., 1 hour), the animal's grip strength is measured using a grip strength meter. The rat is held and allowed to grasp a wire mesh grid with its hind paws. The rat is then gently pulled backward horizontally until it releases its grip. The peak force exerted is recorded.

-

Data Analysis: The grip strength is measured in grams or Newtons. The effect of this compound on improving grip strength in the arthritic limb is compared to the vehicle-treated group.

In Vivo Core Body Temperature Monitoring in Rats

-

Transmitter Implantation: Rats are anesthetized, and a telemetry transmitter is surgically implanted into the abdominal cavity. Animals are allowed to recover for at least one week.

-

Housing and Baseline Measurement: Animals are individually housed in cages placed on receiver platforms. Core body temperature and locomotor activity are continuously monitored to establish a stable baseline for at least 24 hours.

-

Compound Administration: this compound or vehicle is administered orally.

-

Post-Dose Monitoring: Core body temperature is continuously recorded for at least 6 hours post-dosing.

-

Data Analysis: The change in core body temperature from the pre-dose baseline is calculated for each animal. The temperature changes in the this compound-treated group are compared to the vehicle-treated group to assess for hyperthermia or hypothermia.

Conclusion

This compound represents a significant advancement in the development of TRPV1 antagonists for the treatment of pain. Its temperature-sparing mechanism, rooted in its modality-selective antagonism of the TRPV1 channel, provides a clear strategy for mitigating the hyperthermic side effects that have plagued earlier compounds in this class. The preclinical data and experimental methodologies outlined in this guide provide a comprehensive technical foundation for researchers and drug development professionals working to further understand and build upon this promising therapeutic approach. The continued exploration of modality-selective TRPV1 antagonists holds the potential to deliver novel and safe analgesics for a variety of pain conditions.

References

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of A-1165442

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo experimental protocol for A-1165442, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. This document includes a summary of its pharmacological properties, detailed protocols for its preparation and administration in a preclinical model of osteoarthritis pain, and a description of the underlying signaling pathway.

Pharmacological Profile of this compound

This compound is a competitive antagonist of human TRPV1 with a favorable pharmacokinetic profile, demonstrating efficacy in rodent models of pain.

| Parameter | Value | Species | Assay/Model |

| IC₅₀ | 9 nM | Human | Capsaicin-induced calcium flux in HEK293 cells |

| ED₅₀ | 9.5 µmol/kg (oral) | Rat | Capsaicin-induced nocifensive behaviors |

| ED₅₀ | 35 µmol/kg (oral) | Rat | Grip force (measured 1 hour post-dosing) |

| Selectivity | >100-fold vs. TRPA1, TRPM8, TRPV2, TRPV3 | - | - |

| Effect on Body Temperature | No significant change | Rat, Dog | - |

In Vivo Experimental Protocol: Monosodium Iodoacetate (MIA)-Induced Osteoarthritis Pain in Rats

This protocol describes a representative in vivo experiment to evaluate the analgesic efficacy of this compound in a chemically-induced model of osteoarthritis pain.

Experimental Workflow

Caption: Workflow for the MIA-induced osteoarthritis pain model.

Materials

-

Male Sprague-Dawley rats (200-250 g)

-

This compound

-

Monosodium iodoacetate (MIA)

-

Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

-

Sterile saline (0.9%)

-

Isoflurane for anesthesia

-

Equipment for pain assessment (e.g., von Frey filaments, dynamic weight bearing apparatus)

Procedure

-

Animal Acclimatization and Baseline Measurements:

-

House rats for at least 7 days prior to the experiment under standard laboratory conditions with ad libitum access to food and water.

-

Handle the rats daily to acclimate them to the experimental procedures.

-

Measure baseline pain thresholds (e.g., mechanical allodynia using von Frey filaments, weight bearing) for each animal before MIA injection.

-

-

Induction of Osteoarthritis (Day 0):

-

Anesthetize the rats with isoflurane.

-

Inject 1 mg of MIA dissolved in 50 µL of sterile saline into the intra-articular space of the left knee.

-

The contralateral (right) knee can be injected with sterile saline as a control.

-

-

Pain Development and Monitoring (Days 1-13):

-

Allow approximately 14 days for the development of a stable pain phenotype.

-

Monitor the animals daily for general health and signs of distress.

-

Pain assessments can be performed periodically during this phase to track the development of hyperalgesia and allodynia.

-

-

Treatment with this compound (Starting Day 14):

-

Prepare this compound in the chosen vehicle. Two recommended formulations are:

-

Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.

-

Protocol 2: 10% DMSO, 90% Corn Oil.

-

-

Administer this compound orally to the treatment group. A suggested starting dose, based on its potency in other pain models, would be in the range of 10-100 µmol/kg. A dose-response study is recommended.

-

Administer the vehicle to the control group.

-

The treatment can be a single administration or repeated daily for a specified period, depending on the study design.

-

-

Post-Treatment Pain Assessment:

-

Assess pain at various time points after this compound administration (e.g., 1, 2, 4, and 24 hours post-dose for acute effects, or daily for chronic treatment).

-

Mechanical Allodynia: Measure the paw withdrawal threshold in response to stimulation with von Frey filaments applied to the plantar surface of the hind paw.

-

Weight Bearing Deficit: Use a dynamic weight bearing apparatus to quantify the distribution of weight between the ipsilateral and contralateral hind limbs. A reduction in weight bearing on the MIA-injected limb is indicative of pain.

-

This compound Mechanism of Action and Signaling Pathway

This compound acts as a competitive antagonist at the TRPV1 receptor. TRPV1 is a non-selective cation channel primarily expressed on nociceptive sensory neurons. Its activation by various stimuli, including heat, protons, and capsaicin, leads to an influx of Ca²⁺ and Na⁺, resulting in membrane depolarization and the generation of pain signals. Inflammatory mediators can sensitize TRPV1, lowering its activation threshold and contributing to hyperalgesia. By blocking this receptor, this compound prevents the initiation of these pain signals.

TRPV1 Signaling Pathway

Caption: this compound blocks the activation of the TRPV1 channel.

Application Notes and Protocols for A-1165442 in Rat Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosage and administration of A-1165442, a potent and selective TRPV1 antagonist, in rat models for preclinical research. The information is intended to assist in the design and execution of in vivo studies for pain and other TRPV1-mediated conditions.

Introduction to this compound

This compound is a second-generation, orally bioavailable antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. Unlike first-generation TRPV1 antagonists, this compound is designed to be "temperature-neutral," meaning it does not produce the hyperthermia that has limited the clinical development of other compounds in this class. Its primary mechanism of action is the competitive inhibition of the TRPV1 channel, which is a key integrator of noxious thermal, chemical, and proton stimuli. This makes this compound a valuable tool for investigating the role of TRPV1 in various physiological and pathological processes, particularly in the context of pain.

Applications in Rat Models

The primary application of this compound in rat models has been in the study of pain , particularly:

-

Osteoarthritis Pain: this compound has demonstrated significant efficacy in rat models of osteoarthritis, reducing pain-related behaviors.

-

Inflammatory Pain: As a TRPV1 antagonist, it is effective in models of inflammatory pain where TRPV1 is known to be sensitized.

-

Neuropathic Pain: While less explored, the role of TRPV1 in neuropathic pain suggests this compound could be a valuable research tool in these models as well.

-

Visceral and Cancer Pain (Exploratory): Although specific studies using this compound in rat models of visceral and cancer pain are not widely reported, the known involvement of TRPV1 in these pain states makes it a promising candidate for investigation. Researchers can adapt the protocols provided here as a starting point for such studies.

Recommended Dosages and Administration

This compound is effective when administered orally. The following table summarizes the effective dosages observed in rat models of pain.

| Application | Route of Administration | Effective Dose (ED50) | Observed Effect | Citation |

| Capsaicin-Induced Nocifensive Behaviors | Oral | 9.5 µmol/kg | Prevention of nocifensive behaviors | [1] |

| Grip Force in Osteoarthritis Model | Oral | 35 µmol/kg | Robust increase in grip force (measured 1 hour post-dosing) | [1] |

Note on Dosing: Repeated dosing of this compound has been shown to increase its potency in producing analgesic effects[1]. Researchers should consider this when designing chronic studies. For exploratory studies in other pain models like visceral or cancer pain, a starting dose range of 10-30 µmol/kg (approximately 4.3-13 mg/kg) administered orally is recommended, with dose adjustments based on observed efficacy and tolerability.

Experimental Protocols

Preparation of this compound for Oral Administration

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Corn oil

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Stock Solution Preparation (if necessary): For ease of handling, a concentrated stock solution of this compound in DMSO can be prepared. For example, a 25 mg/mL stock can be made.

-

Vehicle Preparation: The recommended vehicle for oral administration is a mixture of 10% DMSO and 90% Corn Oil[1].

-

Dosing Solution Preparation:

-

Calculate the required amount of this compound based on the desired dose and the number and weight of the rats.

-

If using a stock solution, calculate the volume of stock needed.

-

In a sterile tube, add the required amount of this compound (as powder or stock solution).

-

Add the appropriate volume of DMSO (to make up 10% of the final volume).

-

Vortex thoroughly to dissolve the compound. Gentle warming or sonication may be used to aid dissolution.

-

Add the appropriate volume of corn oil (to make up 90% of the final volume).

-

Vortex vigorously to create a uniform suspension or solution. Ensure the final formulation is homogenous before administration.

-

Example Calculation for a 10 µmol/kg dose in a 300g rat:

-

Molecular weight of this compound: 431.86 g/mol

-

Dose in mg/kg: 10 µmol/kg * 431.86 g/mol / 1000 = 4.3186 mg/kg

-

Dose for a 300g rat: 4.3186 mg/kg * 0.3 kg = 1.296 mg

-

If the dosing volume is 5 mL/kg, the rat will receive 1.5 mL.

-

Concentration of dosing solution: 1.296 mg / 1.5 mL = 0.864 mg/mL

Oral Gavage Administration Protocol

Materials:

-

Prepared this compound dosing solution

-

Appropriately sized gavage needles (e.g., 18-gauge, 2-3 inches long with a ball tip for adult rats)

-

Syringes

-

Animal scale

Procedure:

-

Animal Handling and Restraint:

-

Weigh the rat to determine the precise volume of the dosing solution to be administered.

-

Gently but firmly restrain the rat to prevent movement and injury. One common method is to hold the rat by the scruff of the neck, supporting the body. The head and body should be in a straight line to facilitate passage of the gavage needle.

-

-

Gavage Needle Insertion:

-

Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the length to the stomach. This helps prevent accidental perforation.

-

Moisten the tip of the gavage needle with sterile water or the vehicle to lubricate it.

-

Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

-

The rat should swallow as the needle enters the esophagus. Do not force the needle; if resistance is met, withdraw and reposition.

-

-

Compound Administration:

-

Once the needle is in the stomach, slowly depress the syringe plunger to administer the this compound solution.

-

Administer the solution at a steady pace to avoid regurgitation.

-

-

Post-Administration:

-

Gently withdraw the gavage needle.

-

Return the rat to its cage and monitor for any signs of distress, such as labored breathing or lethargy.

-

Visualization of Signaling Pathways and Workflows

TRPV1 Signaling Pathway

The following diagram illustrates the key activation and modulation pathways of the TRPV1 receptor.

Caption: TRPV1 channel activation by various stimuli and its modulation.

Experimental Workflow for Oral Administration

The following diagram outlines the key steps in an in vivo experiment involving the oral administration of this compound to rats.

Caption: Workflow for in vivo studies with oral this compound administration.

References

A-1165442 solubility and preparation for experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, preparation, and experimental use of A-1165442, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1).

Compound Information

| Parameter | Value | Reference |

| IUPAC Name | (R)-1-(7-chloro-2,2-bis(fluoromethyl)chroman-4-yl)-3-(3-methylisoquinolin-5-yl)urea | [1] |

| Molecular Formula | C₂₂H₂₀ClF₂N₃O₂ | [2] |

| Molecular Weight | 431.86 g/mol | [2] |

| Mechanism of Action | Potent, competitive, and orally available TRPV1 antagonist. | [3] |

| IC₅₀ (human TRPV1) | 9 nM | [3] |

Solubility

This compound exhibits good solubility in dimethyl sulfoxide (DMSO) but is poorly soluble in aqueous solutions. For experimental use, stock solutions are typically prepared in DMSO and further diluted in aqueous buffers or specific vehicle formulations for in vivo studies.

| Solvent | Solubility | Notes |

| DMSO | ≥ 100 mg/mL (≥ 231.56 mM) | Use freshly opened, anhydrous DMSO as it is hygroscopic, which can affect solubility.[2] |

| Ethanol | Data not available in searched documents. | While ethanol is a common solvent, specific solubility data for this compound was not found. DMSO is the recommended primary solvent. |

| Water | Insoluble |

Preparation of Solutions

Proper preparation of this compound solutions is critical for reliable and reproducible experimental results. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[2][3] For in vitro studies, stock solutions can be stored as aliquots.

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

Protocol:

-

Allow the this compound vial to equilibrate to room temperature for at least 60 minutes before opening.[4]

-

Weigh the desired amount of this compound powder.

-

To prepare a 10 mM stock solution, add the appropriate volume of DMSO. For example, to 1 mg of this compound (MW: 431.86), add 231.56 µL of DMSO.

-

Vortex or sonicate the solution until the compound is completely dissolved. If precipitation occurs, gentle heating can be applied.[2][3]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots as recommended in the storage section.

For in vitro assays, the DMSO stock solution is typically diluted with the appropriate cell culture medium or buffer. The final concentration of DMSO should be kept low (generally <0.1%) to avoid solvent-induced toxicity.

This compound is orally bioavailable.[1] The following are established vehicle formulations for oral administration in animal models.

Protocol 1: PEG300, Tween-80, and Saline Formulation

This formulation is suitable for achieving a clear solution at a concentration of at least 2.5 mg/mL (5.79 mM).[3]

Materials:

-

This compound

-

DMSO

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl in ddH₂O)

Formulation Composition:

-

10% DMSO

-

40% PEG300

-

5% Tween-80

-

45% Saline

Protocol (for 1 mL of working solution):

-

Start with the required amount of this compound. For a 2.5 mg/mL solution, use 2.5 mg of the compound.

-

Dissolve the this compound in 100 µL of DMSO.

-

Add 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 and mix until the solution is homogenous.

-

Add 450 µL of saline to bring the final volume to 1 mL. Mix well.

-

If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[2][3]

Protocol 2: Corn Oil Formulation

This formulation is also suitable for achieving a clear solution at a concentration of at least 2.5 mg/mL (5.79 mM).[3]

Materials:

-

This compound

-

DMSO

-

Corn Oil

Formulation Composition:

-

10% DMSO

-

90% Corn Oil

Protocol:

-

Dissolve the required amount of this compound in DMSO.

-

Add the corn oil to the DMSO solution.

-

Mix thoroughly until a clear and homogenous solution is obtained.

Storage and Stability

Proper storage of this compound is essential to maintain its activity.

| Form | Storage Temperature | Duration | Notes |

| Solid Powder | -20°C | 3 years | Keep tightly sealed.[2] |

| +4°C | 2 years | Keep tightly sealed.[2] | |

| Stock Solution in DMSO | -80°C | 2 years | Aliquot to avoid freeze-thaw cycles.[3] |

| -20°C | 1 year | Aliquot to avoid freeze-thaw cycles.[3] | |

| Aqueous Solutions | Not Recommended for long-term storage. | Prepare fresh daily. | [4] |

Short periods at temperatures higher than recommended, such as during shipping, are unlikely to significantly affect the product's efficacy.[4]

Experimental Protocols & Signaling Pathway

This compound is a selective antagonist of the TRPV1 receptor, a non-selective cation channel involved in pain and temperature sensation.

This compound's antagonist activity can be quantified using a calcium influx assay in cells expressing recombinant TRPV1.

Principle: TRPV1 activation by an agonist (e.g., capsaicin) leads to an influx of extracellular Ca²⁺. This compound, as a competitive antagonist, will block this influx in a dose-dependent manner. The change in intracellular Ca²⁺ concentration is measured using a fluorescent calcium indicator.

General Protocol:

-

Plate cells stably expressing human or rat TRPV1 in a multi-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a known concentration of a TRPV1 agonist (e.g., capsaicin).

-

Measure the fluorescence intensity to determine the intracellular calcium concentration.

-

The IC₅₀ value can be calculated from the dose-response curve.

This compound has demonstrated analgesic efficacy in rodent models of pain.

Example: Osteoarthritis Pain Model

-

Model: Monoiodoacetate (MIA)-induced osteoarthritis in rats.

-

Dosing: A single oral dose of this compound.

-

Efficacy Endpoint: Measurement of grip force.

-

Result: this compound produced a robust increase in grip force with an ED₅₀ of 35 µmol/kg one hour after dosing.[3]

Example: Capsaicin-Induced Nocifensive Behavior

-

Model: Intraplantar injection of capsaicin in rats.

-

Dosing: Oral administration of this compound.

-

Efficacy Endpoint: Measurement of nocifensive behaviors (e.g., licking, flinching).

-

Result: this compound prevented capsaicin-induced nocifensive behaviors with an ED₅₀ of 9.5 µmol/kg.[3]

A significant advantage of this compound is its temperature-neutral profile; it does not cause hyperthermia, a common side effect of first-generation TRPV1 antagonists.[1][3]

Caption: this compound blocks the TRPV1 channel, preventing its activation by stimuli like capsaicin, acid, and heat. This inhibits downstream ion influx and subsequent neuronal activation, leading to an analgesic effect.

Experimental Workflows

Caption: Workflow for the preparation of an this compound stock solution in DMSO.

Caption: Step-by-step workflow for preparing this compound for in vivo administration using a co-solvent system.

References

- 1. Discovery of (R)-1-(7-chloro-2,2-bis(fluoromethyl)chroman-4-yl)-3-(3-methylisoquinolin-5-yl)urea (this compound): a temperature-neutral transient receptor potential vanilloid-1 (TRPV1) antagonist with analgesic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Stability and Storage | Tocris Bioscience [tocris.com]

Application Notes and Protocols for the Oral Administration of A-1165442 in Preclinical Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical oral administration of A-1165442, a potent and selective TRPV1 antagonist. The included data and protocols are compiled from published preclinical studies to guide researchers in designing and executing similar experiments.

Introduction

This compound is a competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel involved in pain and temperature sensation. As an orally available compound, this compound has been investigated in preclinical models for its analgesic properties, particularly in the context of osteoarthritis pain. A key characteristic of this compound is its "temperature-neutral" profile, meaning it does not induce the hyperthermia often associated with first-generation TRPV1 antagonists.[1][2]

Data Presentation

The following tables summarize the in vitro potency and in vivo oral efficacy and pharmacokinetic parameters of this compound in preclinical species.

In Vitro Potency of this compound

| Parameter | Species | Value |

| IC50 (Capsaicin-induced Ca2+ flux) | Human | 9 nM |

In Vivo Efficacy of Orally Administered this compound in Rats

| Model | Endpoint | ED50 | Corresponding Plasma Concentration |

| Capsaicin-Induced Nocifensive Behavior | Prevention of nocifensive behaviors | 9.5 µmol/kg | 420 ng/mL (970 nM)[3] |

| MIA-Induced Osteoarthritis | Reversal of decreased grip force (measured 1h post-dose) | 35 µmol/kg[3] | Not Reported |

Pharmacokinetic Profile of Orally Administered this compound

| Species | Dose (µmol/kg) | Cmax (µM) | Tmax (h) | AUC0-inf (µM·h) | Oral Bioavailability (%) |

| Rat | 10 | 0.23 | 2.0 | 1.1 | 40 |

| Dog | 10 | 0.48 | 1.0 | 1.5 | 60 |

Signaling Pathway

This compound acts as an antagonist at the TRPV1 receptor, which is a key component in nociceptive signaling pathways. Inflammatory mediators can sensitize TRPV1, leading to a lower activation threshold and contributing to pain hypersensitivity. By blocking TRPV1, this compound can inhibit the downstream signaling cascade that leads to the sensation of pain.

Caption: this compound antagonizes the TRPV1 receptor on nociceptive neurons.

Experimental Protocols

Monoiodoacetate (MIA)-Induced Osteoarthritis Model in Rats

This protocol describes the induction of osteoarthritis in rats using monoiodoacetate (MIA) to evaluate the analgesic efficacy of this compound.

Materials:

-

Male Sprague-Dawley rats (or other appropriate strain)

-

Monoiodoacetate (MIA)

-

Sterile saline for injection

-

Isoflurane or other suitable anesthetic

-

Insulin syringes with 29-30G needles

-

This compound

-

Vehicle for oral administration (e.g., 0.5% methylcellulose in water)

Procedure:

-

Acclimatize animals to the housing conditions for at least 3 days prior to the experiment.

-

Anesthetize the rats using isoflurane.

-

Induce osteoarthritis via a single intra-articular injection of MIA (e.g., 1-3 mg in 50 µL of sterile saline) into the right knee joint. The injection should be made through the patellar ligament.

-

Allow the animals to recover from anesthesia. The development of osteoarthritis-like symptoms, such as reduced weight-bearing on the affected limb and decreased grip strength, typically occurs over several days to weeks.

-

On the day of the experiment (e.g., day 14 post-MIA injection), orally administer this compound or vehicle to the rats.

-

Assess analgesic efficacy at specified time points after drug administration using a functional assay such as the grip strength test.

Caption: Workflow for MIA-induced osteoarthritis and drug efficacy testing.

Grip Strength Test in Rats

This protocol measures the hind limb grip strength in rats as an indicator of pain in the MIA-induced osteoarthritis model.

Materials:

-

Grip strength meter with a wire mesh grid

-

Rats from the MIA-induced osteoarthritis study

Procedure:

-

Familiarize the animals with the grip strength meter for 2-3 days before the baseline measurement.

-

On the day of testing, allow the rat to grasp the wire grid with its hind paws.

-

Gently pull the rat backward by the base of the tail in a horizontal plane at a constant speed until it releases its grip.

-

The grip strength meter will record the peak force exerted by the animal.

-

Perform 3-5 measurements per animal and calculate the average.

-

Measurements are typically taken before and at various time points after the oral administration of this compound or vehicle.

Capsaicin-Induced Nocifensive Behavior in Rats

This protocol is used to evaluate the ability of this compound to block acute pain induced by capsaicin.

Materials:

-

Male Sprague-Dawley rats

-

Capsaicin solution (e.g., 1.6 µg in 10 µL of saline/ethanol/Tween 80 vehicle)

-

This compound

-

Vehicle for oral administration

-

Observation chambers with a transparent floor

-

Video recording equipment (optional)

Procedure:

-

Acclimatize the rats to the observation chambers for at least 30 minutes before the experiment.

-

Orally administer this compound or vehicle at a predetermined time before the capsaicin challenge (e.g., 60 minutes).

-

Inject capsaicin solution into the plantar surface of one of the hind paws.

-

Immediately after the injection, place the rat back into the observation chamber.

-

Record the cumulative time the animal spends licking, biting, or flinching the injected paw over a defined period (e.g., 5 minutes).

-

A reduction in the duration of these nocifensive behaviors in the this compound-treated group compared to the vehicle group indicates analgesic activity.

Caption: Workflow for the capsaicin-induced nocifensive behavior test.

Oral Formulation Preparation

This compound for oral administration in preclinical studies is typically formulated as a suspension.

Example Vehicle:

-

0.5% (w/v) Methylcellulose in deionized water.

Preparation:

-

Weigh the required amount of this compound.

-

Prepare the 0.5% methylcellulose solution.

-

Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.

-

Gradually add the remaining vehicle while mixing to achieve the desired final concentration.

-

Ensure the suspension is homogenous before each administration.

Pharmacokinetic Analysis

Procedure:

-

Administer this compound orally to rats or dogs at the desired dose.

-

Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

-

Process the blood samples to obtain plasma.

-

Analyze the plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

-

Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

-

To determine oral bioavailability, administer this compound intravenously to a separate cohort of animals and compare the AUC values from the oral and intravenous routes.

References

Application Notes and Protocols for A-1165442 in Capsaicin-Induced Pain Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of A-1165442, a potent and selective TRPV1 antagonist, in preclinical models of capsaicin-induced pain. The following sections detail the pharmacology of this compound, experimental protocols for inducing and assessing capsaicin-mediated nociception, and relevant signaling pathways.

Introduction to this compound